Romidepsin reduced

Description

Romidepsin (B612169) as a Cyclic Peptide Histone Deacetylase Inhibitor

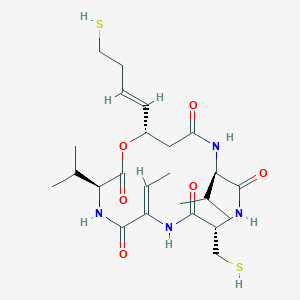

Romidepsin, also known by its chemical designation FK228 or FR901228, is a natural product isolated from the bacterium Chromobacterium violaceum patsnap.comwikipedia.orgnih.govebi.ac.uk. Structurally, it is classified as a cyclic peptide, specifically a cyclodepsipeptide nih.govwikipedia.orgnih.govebi.ac.uknih.gov. Its molecular formula is C24H36N4O6S2, and its IUPAC name is (1S,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone wikipedia.orgnih.govdrugs.com.

Romidepsin functions as a prodrug. Following cellular uptake, its disulfide bond is reduced by cellular reductases to yield an active thiol metabolite patsnap.comwikipedia.orgmdpi.com. This active form then binds to the zinc ion within the active site of HDAC enzymes, thereby inhibiting their deacetylase activity patsnap.comwikipedia.orgdrugbank.com. Research indicates that Romidepsin is a potent and relatively selective inhibitor of Class I HDACs, particularly HDAC1 and HDAC2, with weaker activity observed against Class II HDACs such as HDAC4 and HDAC6 mdpi.comresearchgate.netoncotarget.comnih.govmedchemexpress.comroyalsocietypublishing.orgnih.gov. This selective inhibition contributes to its therapeutic effects by restoring normal gene expression patterns in cancer cells researchgate.netdrugbank.com.

Evolution of Romidepsin Research Focus

The academic research trajectory of Romidepsin began with its discovery and subsequent characterization as a potent HDAC inhibitor. Early research efforts, significantly supported by institutions like the National Cancer Institute (NCI), focused on its potential therapeutic applications in hematological malignancies, particularly T-cell lymphomas nih.govnih.govnih.govaacrjournals.orgashpublications.org. Pivotal Phase I and II clinical trials established its activity and provided the impetus for further investigation nih.govnih.govaacrjournals.org.

Over time, the research focus has broadened beyond T-cell lymphomas to explore Romidepsin's efficacy and mechanisms in other cancer types, including myeloid leukemias nih.govoncotarget.comresearchgate.net, biliary tract cancer nih.gov, and non-small cell lung cancer researchgate.net. Studies have delved into its impact on gene expression profiles, identifying specific genes and pathways modulated by its activity patsnap.compatsnap.comresearchgate.netharvard.eduresearchgate.net. Furthermore, academic research has investigated its potential synergistic effects when combined with other therapeutic agents and explored novel drug delivery systems, such as nanoparticles, to enhance its therapeutic index researchgate.netbiorxiv.orgresearchgate.netresearchgate.net. The understanding of its mechanism continues to evolve, with research examining its interaction with other cellular pathways and its role in overcoming resistance mechanisms nih.govresearchgate.net.

Structure

2D Structure

3D Structure

Properties

CAS No. |

390745-19-4 |

|---|---|

Molecular Formula |

C24H38N4O6S2 |

Molecular Weight |

542.7 g/mol |

IUPAC Name |

(3S,6Z,9S,12R,16S)-6-ethylidene-3,12-di(propan-2-yl)-16-[(E)-4-sulfanylbut-1-enyl]-9-(sulfanylmethyl)-1-oxa-4,7,10,13-tetrazacyclohexadecane-2,5,8,11,14-pentone |

InChI |

InChI=1S/C24H38N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15(9-7-8-10-35)11-18(29)27-19(13(2)3)23(32)26-17(12-36)22(31)25-16/h6-7,9,13-15,17,19-20,35-36H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7+,16-6-/t15-,17-,19-,20+/m1/s1 |

InChI Key |

MEJLVLMAJJRLCR-GCCNXGTGSA-N |

Isomeric SMILES |

C/C=C\1/C(=O)N[C@H](C(=O)O[C@@H](CC(=O)N[C@@H](C(=O)N[C@@H](C(=O)N1)CS)C(C)C)/C=C/CCS)C(C)C |

Canonical SMILES |

CC=C1C(=O)NC(C(=O)OC(CC(=O)NC(C(=O)NC(C(=O)N1)CS)C(C)C)C=CCCS)C(C)C |

Origin of Product |

United States |

Detailed Research Findings and Data Tables

Histone Deacetylase Inhibition Potency

Romidepsin (B612169) exhibits potent inhibitory activity against specific HDAC isoforms, with IC50 values typically in the nanomolar range for Class I HDACs.

| HDAC Isoform | IC50 (nM) | Source(s) |

| HDAC1 | 3.6 | nih.gov |

| HDAC1 | 36 | medchemexpress.com |

| HDAC2 | 47 | medchemexpress.com |

| HDAC4 | 510 | medchemexpress.com |

| HDAC6 | 1400 | medchemexpress.com |

Cellular sensitivity to Romidepsin is also demonstrated at low nanomolar concentrations. For instance, in myeloid leukemia cells, 72-hour IC50 values ranged between 1–1.8 nM oncotarget.comresearchgate.net. Similarly, in biliary tract cancer cells, IC50 values were reported between 3–15 nM nih.gov.

Efficacy in Preclinical and Clinical Research Models

Romidepsin has shown significant efficacy in various cancer models, particularly in T-cell lymphomas.

| Cancer Type/Model | Response Metric | Reported Value | Source(s) |

| Cutaneous T-cell Lymphoma (CTCL) | Overall Response Rate (ORR) | 34-35% | nih.govnih.gov |

| CTCL | Median Duration of Response | 11.1-15.4 months | nih.govnih.gov |

| Peripheral T-cell Lymphoma (PTCL) | Overall Response Rate (ORR) | 38% | nih.govashpublications.orgnih.gov |

| PTCL | Median Duration of Response | 8.9 months | nih.govashpublications.orgnih.gov |

| Myeloid Leukemia Cells (MDS/AML) | IC50 (nM) | 1-1.8 nM (72h) | oncotarget.comresearchgate.net |

| Biliary Tract Cancer Cells | IC50 (nM) | 3-15 nM | nih.gov |

Impact on Gene Expression and Cellular Processes

Research has identified that Romidepsin treatment leads to widespread changes in gene expression, influencing critical cellular pathways.

Cell Cycle Regulation: Romidepsin is known to induce cell cycle arrest, notably by upregulating the expression of p21, a cyclin-dependent kinase inhibitor nih.govmdpi.comnih.gov. This mechanism contributes to inhibiting cancer cell proliferation.

Apoptosis Induction: The drug promotes apoptosis (programmed cell death) by modulating the expression of pro-apoptotic and anti-apoptotic proteins and by activating apoptotic pathways patsnap.comnih.govpatsnap.com.

Histone Acetylation: A key molecular consequence of Romidepsin activity is the accumulation of acetylated histones, particularly histone H3K9 acetylation oncotarget.comnih.govresearchgate.netresearchgate.net. This alteration in the epigenetic landscape is central to its mechanism of action.

Differential Gene Expression: Studies using gene expression profiling have revealed that Romidepsin treatment can alter the expression of a significant number of genes. These changes often involve pathways related to transcriptional regulation, cell cycle control, signal transduction, and electron transport harvard.eduresearchgate.net. It has also been shown to reactivate tumor suppressor genes patsnap.compatsnap.com.

Compound Names:

Romidepsin

FK228

FR901228

Istodax

Depsipeptide

Cellular Consequences of Romidepsin Treatment: Preclinical Investigations

Cell Cycle Progression Disruption

Romidepsin (B612169) interferes with the normal progression of the cell cycle, a fundamental process for tumor growth. tandfonline.com This disruption is a key component of its mechanism of action, forcing malignant cells into a state of growth arrest.

A consistent finding in preclinical studies is the ability of romidepsin to cause cell cycle arrest at both the G1/S and G2/M checkpoints. nih.govdovepress.com The specific phase of arrest can be dependent on the cell type and the concentration of the compound. For instance, in ras-mutated NIH3T3 fibroblast cells, romidepsin induced an arrest in the G0/G1 phase. nih.gov Conversely, in PC-3 prostate cancer cells, treatment resulted in arrest at the G2/M phase. nih.gov In Jeko-1 mantle cell lymphoma cells, exposure to romidepsin led to a significant G2/M arrest, with 36.2% to 38.4% of cells accumulating in this phase compared to 21% in untreated cells, alongside a decrease in the G1 and S phase populations. oncotarget.com

The effect of romidepsin on cell cycle progression has been observed across a variety of tumor cell lines, highlighting a broad mechanism of action. nih.govdovepress.comnih.gov

| Cell Line | Cancer Type | Observed Cell Cycle Arrest Phase(s) | Reference |

|---|---|---|---|

| ras-mutated NIH3T3 | Fibroblast | G0/G1 | nih.gov |

| PC-3 | Prostate Cancer | G2/M | nih.gov |

| CEM-CCRF | Acute T-cell Leukemia | G2 | dovepress.com |

| Jeko-1 | Mantle Cell Lymphoma | G2/M | oncotarget.com |

| T-cell Lymphoma (various) | T-cell Lymphoma | G1 | aacrjournals.org |

The mechanism underlying romidepsin-induced cell cycle arrest is closely linked to the modulation of cyclin-dependent kinase inhibitors (CKIs). nih.gov A key CKI implicated in this process is p21, also known as p21WAF1/CIP1. nih.govnih.gov HDAC inhibitors like romidepsin can increase the expression of p21. nih.govnih.gov This upregulation of p21 is a critical event that leads to the halting of the cell cycle. nih.gov

The p21 protein functions by forming complexes with cyclin D and cyclin E. nih.gov This association prevents the cyclins from partnering with their respective cyclin-dependent kinases (CDKs), which is a necessary step for the cell to transition through the G1/S checkpoint. nih.gov By upregulating p21, romidepsin effectively puts a brake on the cell cycle machinery, leading to G1 arrest. nih.govaacrjournals.org This increased expression of p21 is considered a contributing factor to both G1/S and G2/M cell cycle arrest observed following treatment. oncotarget.com

Apoptotic Pathway Activation

Beyond halting cell proliferation, romidepsin actively induces programmed cell death, or apoptosis, in malignant cells. dovepress.comnih.gov This is a crucial aspect of its anticancer activity, leading to the elimination of tumor cells. The compound triggers apoptosis through multiple interconnected pathways.

Preclinical evidence strongly indicates that romidepsin activates the intrinsic pathway of apoptosis, which is mediated by the mitochondria. dovepress.comnih.gov This pathway is initiated by cellular stresses, including DNA damage and oxidative stress, which cause the mitochondria to release pro-apoptotic factors. nih.govmdpi.commdpi.com

Treatment with romidepsin has been shown to cause mitochondrial membrane dysfunction. nih.gov This perturbation is a key step in the intrinsic pathway, leading to the release of proteins like cytochrome c from the mitochondria into the cytoplasm. mdpi.com This release is a critical signal that activates the downstream machinery of apoptosis. youtube.com Furthermore, romidepsin has been found to induce the production of reactive oxygen species (ROS), which can contribute to mitochondrial damage and the initiation of apoptosis. nih.govnih.govnih.gov

The apoptotic cell death induced by romidepsin is primarily a caspase-dependent process. nih.govnih.govresearchgate.net Caspases are a family of protease enzymes that execute the final stages of apoptosis. In various preclinical models, including neuroblastoma and T-cell lymphoma cells, romidepsin treatment leads to the activation of key executioner caspases such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9. nih.govresearchgate.net

A hallmark of caspase-dependent apoptosis is the cleavage of specific cellular substrates, including poly(ADP-ribose) polymerase (PARP). mdpi.comresearchgate.net The cleavage of PARP is consistently observed in cells undergoing apoptosis after romidepsin treatment, confirming the activation of the caspase cascade. researchgate.netresearchgate.net In some studies, the apoptotic effects could be blocked by a pan-caspase inhibitor, further solidifying the central role of caspases in romidepsin-induced cell death. researchgate.net However, one study noted that while overexpression of Bcl-2 inhibited apoptosis, a polycaspase inhibitor did not, suggesting that under certain conditions, there may be nuances to the cell death mechanism. dovepress.com

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic (pro-survival) and pro-apoptotic members. youtube.com Romidepsin has been shown to modulate the expression and balance of these proteins to favor cell death. nih.gov

Studies have demonstrated that romidepsin treatment can lead to the downregulation of anti-apoptotic proteins such as Bcl-xL and Mcl-1. nih.govresearchgate.net This reduction in pro-survival signals lowers the threshold for apoptosis induction. Concurrently, romidepsin can upregulate the expression of pro-apoptotic BH3-only proteins like Bim. nih.gov This shift in the balance between anti- and pro-apoptotic Bcl-2 family members facilitates the activation of the mitochondrial apoptotic pathway. nih.gov

Interestingly, some research indicates that romidepsin can induce apoptosis even in cancer cells that overexpress the potent anti-apoptotic protein Bcl-2, a common mechanism of drug resistance. dovepress.comaacrjournals.org While Bcl-2 overexpression was shown to inhibit romidepsin-induced apoptosis in some contexts, other studies found that certain Bcl-2-overexpressing lymphomas remained sensitive to the compound over time. dovepress.comaacrjournals.org This suggests that romidepsin may engage mechanisms that can, at least in some cases, circumvent the protective effects of Bcl-2. researchgate.netaacrjournals.org

| Protein | Function | Effect of Romidepsin Treatment | Reference |

|---|---|---|---|

| Bcl-xL | Anti-apoptotic | Downregulation | nih.govresearchgate.net |

| Mcl-1 | Anti-apoptotic | Downregulation | nih.gov |

| Bim | Pro-apoptotic | Upregulation | nih.gov |

| Bcl-2 | Anti-apoptotic | Variable; apoptosis can occur despite its expression | dovepress.comresearchgate.netaacrjournals.org |

Death Receptor Pathway Interactions (e.g., CD95, TRAIL)

Preclinical studies indicate that romidepsin's engagement with the extrinsic, or death receptor, apoptotic pathway is context-dependent and often involves synergistic interactions with other agents. In certain lymphoma models, such as Eμ-Myc lymphomas, romidepsin has been shown to primarily mediate apoptosis through the intrinsic (mitochondrial) pathway rather than the death receptor pathway. nih.gov

However, in other hematological malignancies, romidepsin demonstrates a significant ability to sensitize cancer cells to death receptor-mediated apoptosis. nih.gov In preclinical models of mantle cell lymphoma (MCL) and follicular lymphoma, romidepsin treatment alone resulted in minimal apoptosis. nih.gov Yet, when combined with activators of the death receptors CD95 (Fas) or TRAIL, a marked synergistic induction of apoptosis was observed. nih.gov This synergy is attributed to romidepsin's ability to facilitate the formation of an active Death-Inducing Signaling Complex (DISC), which leads to the rapid activation of caspase-8. nih.gov

Furthermore, in studies involving human chronic lymphocytic leukemia (CLL) cells, romidepsin was found to cause a dose-dependent increase in apoptosis through the selective involvement of the TNF receptor pathway, which initiates caspase-8 and the effector caspase-3. nih.gov This activation of caspase-8 was accompanied by the downregulation of cFLIP, a competitive inhibitor of this caspase. nih.gov

Table 1: Romidepsin's Interaction with Death Receptor Pathways in Preclinical Models

| Cell/Model Type | Interaction with Death Receptor Pathway | Key Mechanistic Findings | Reference |

|---|---|---|---|

| Mantle Cell Lymphoma (MCL) & Follicular Lymphoma | Synergistic apoptosis with CD95 or TRAIL activators. | Facilitates formation of active DISC, leading to rapid caspase-8 activation. | nih.gov |

| Chronic Lymphocytic Leukemia (CLL) | Induces apoptosis via selective involvement of the TNF receptor pathway. | Initiates caspase-8 and caspase-3 activation; downregulates the inhibitor cFLIP. | nih.gov |

| Eμ-Myc Lymphomas | Primarily utilizes the intrinsic (mitochondrial) pathway, not the death receptor pathway. | N/A | nih.gov |

Autophagy Modulation

Romidepsin has been shown to induce autophagy in several cancer cell models, a process that can contribute to either cell survival or cell death depending on the cellular context. In malignant rhabdoid tumor (MRT) cells, treatment with romidepsin (also known as FK228) was observed to stimulate cells to undergo not only apoptosis and necrosis but also autophagy. nih.govnih.gov A key indicator of this autophagic induction was the conversion of the unconjugated microtubule-associated protein light chain 3 (LC3-I) to its conjugated form (LC3-II) and the subsequent localization of LC3-II to autophagosomes. nih.gov

In gastric carcinoma cells, the combination of romidepsin and the proteasome inhibitor bortezomib (B1684674) was found to synergistically induce cell killing through both caspase-dependent apoptosis and caspase-independent autophagy. nih.gov Interestingly, disrupting the autophagic process with chloroquine (B1663885) was found to enhance romidepsin-induced cell death in MRT cells, suggesting that in this context, autophagy may function as a protective mechanism against the drug's cytotoxic effects. nih.govnih.gov

A significant mechanism underlying romidepsin-induced autophagy involves the caspase-independent cell death effector, Apoptosis Inducing Factor (AIF). nih.gov In studies on MRT cells, romidepsin treatment prompted the translocation of AIF from the mitochondria to the nucleus. nih.govnih.gov The critical role of this event was demonstrated when the use of small interfering RNA (siRNA) to target AIF successfully prevented the morphological changes associated with autophagy and blocked the redistribution of LC3 to autophagosomes. nih.gov The translocation of AIF into the nucleus of autophagic cells was also confirmed in in vivo tumor tissues treated with romidepsin, solidifying its role in this cellular process. nih.gov

Table 2: Mechanisms of Romidepsin-Induced Autophagy

| Cell Type | Key Autophagic Markers/Events | Associated Mechanisms | Reference |

|---|---|---|---|

| Malignant Rhabdoid Tumor (MRT) | Conversion of LC3-I to LC3-II; Localization of LC3 to autophagosomes. | Translocation of Apoptosis Inducing Factor (AIF) to the nucleus. | nih.govnih.gov |

| Gastric Carcinoma (in combination with Bortezomib) | Induction of caspase-independent autophagic cell death. | Dependent on the generation of reactive oxygen species and activation of MAPK pathways. | nih.gov |

Cellular Differentiation Induction

The activity of histone deacetylase inhibitors, including romidepsin, is often categorized by their ability to induce either apoptosis or cellular differentiation. aacrjournals.org By altering gene expression, romidepsin can reactivate developmental pathways, pushing malignant cells towards a more mature, differentiated state. patsnap.comnih.gov This effect is a key component of its anticancer activity observed in a variety of nonclinical cancer models. nih.gov

Romidepsin's ability to induce differentiation has been noted in preclinical models of both myeloid and lymphoid malignancies. As a potent inhibitor of histone deacetylases, romidepsin's epigenetic modifications lead to the upregulation of a suite of genes, including those that regulate cellular differentiation. patsnap.com This can involve the increased expression of specific markers of differentiation. aacrjournals.org For instance, in studies with the human T-cell lymphoma cell line HUT78, romidepsin treatment led to the induction of p21 expression. aacrjournals.org While often associated with cell cycle arrest, p21 is also a known regulator of cellular differentiation. nih.gov In other contexts, histone deacetylase inhibitors have been shown to increase the expression of differentiation markers such as fetal hemoglobin. aacrjournals.org Preclinical evidence for romidepsin's activity has been observed in core binding factor acute myeloid leukemia, further suggesting its potential to influence differentiation in myeloid lineages. nih.gov

Reactive Oxygen Species Generation and Oxidative Stress Response

A significant mechanism of romidepsin's cytotoxic action is its ability to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. nih.gov This process appears to be particularly important in hematological cancer models. In human leukemia HL-60 cells, romidepsin-induced apoptosis was shown to be dependent on hydrogen peroxide (H₂O₂)-mediated pathways. nih.gov This effect was not observed with other HDAC inhibitors like Trichostatin A, indicating a distinct mechanism for romidepsin. nih.gov

The generation of ROS by romidepsin is linked to its chemical structure, which contains an intramolecular disulfide bond. nih.gov In a cell-free system, romidepsin was found to generate superoxide (B77818) (O₂⁻) in the presence of the cellular antioxidant glutathione, suggesting a redox-cycling reaction. nih.gov This superoxide is then believed to be converted to hydrogen peroxide, which participates in the apoptotic effect. nih.gov The involvement of ROS in romidepsin's cytotoxicity is supported by the finding that the antioxidant N-acetyl-cysteine (NAC) can prevent romidepsin-induced apoptosis. nih.gov

In malignant T-cells, romidepsin exposure leads to increased ROS production, which contributes to DNA damage and apoptosis. nih.gov This oxidative stress also activates the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathway, which converts stress signals into apoptotic signaling. nih.gov The combination of romidepsin with other agents, such as lenalidomide (B1683929) in T-cell lymphoma or bortezomib in gastric carcinoma, has also been shown to increase ROS production, contributing to synergistic cell death. nih.govnih.govnih.gov

Table 3: Romidepsin-Induced Oxidative Stress Findings

| Cellular Model | Type of ROS Generated | Downstream Effect | Key Findings | Reference |

|---|---|---|---|---|

| Human Leukemia HL-60 | Hydrogen Peroxide (H₂O₂), Superoxide (O₂⁻) | Apoptosis | Apoptosis is preventable by the antioxidant N-acetyl-cysteine (NAC). | nih.gov |

| Malignant T-cells | Reactive Oxygen Species (ROS) | DNA Damage, Apoptosis, SAPK/JNK Pathway Activation | ROS production contributes to activation of stress signaling pathways. | nih.gov |

| Gastric Carcinoma (with Bortezomib) | Reactive Oxygen Species (ROS) | Autophagy, Apoptosis | Induced autophagy is dependent on ROS generation. | nih.gov |

| T-cell Lymphoma (with Lenalidomide) | Reactive Oxygen Species (ROS) | Apoptosis | Combination treatment leads to increased ROS production and cell death. | nih.govnih.gov |

Romidepsin-Induced ROS Production and its Biological Significance

Romidepsin treatment has been shown to increase the production of reactive oxygen species (ROS) in various cancer cell lines. nih.govnih.gov This elevation in ROS is a significant contributor to the compound's cytotoxic effects, leading to DNA damage and apoptosis. nih.govnih.gov In T-cell lymphoma cell lines, the combination of romidepsin with lenalidomide was found to increase ROS production, which was associated with the induction of apoptosis. ashpublications.org The pro-apoptotic effects of romidepsin can be enhanced when combined with other agents that also promote oxidative stress. For instance, the synergistic cytotoxicity of romidepsin and fenretinide (B1684555) in T-cell lymphoid malignancy models is mediated by ROS. nih.govaacrjournals.org This combination leads to an ROS-dependent increase in pro-apoptotic proteins such as Bim, tBid, Bax, and Bak. nih.gov

The generation of ROS by romidepsin is not limited to hematological malignancies. In gastric carcinoma cells, the combination of romidepsin and bortezomib induces apoptosis through an ROS- and caspase-dependent intrinsic pathway. nih.gov The significance of ROS in romidepsin's mechanism is further highlighted by the observation that antioxidants can abrogate its cytotoxic effects. For example, co-administration of the antioxidant N-acetyl cysteine (NAC) can block the increased ROS generation and subsequent apoptosis. ashpublications.org Similarly, the growth inhibition of pancreatic cancer cells induced by romidepsin in combination with tamoxifen (B1202) was effectively reduced by N-acetyl cysteine. nih.gov

Studies have identified that romidepsin can specifically induce the generation of hydrogen peroxide, which contributes to its apoptotic effects. nih.gov The interplay between ROS and other cellular processes is complex; for instance, romidepsin-induced ROS can activate the p38 and JNK signaling pathways, further contributing to cell death. nih.govaacrjournals.org

Signal Transduction Pathway Perturbations

Impact on PI3K/AKT Signaling

Romidepsin has been demonstrated to inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway in several types of cancer cells. nih.govfrontiersin.org This pathway is crucial for regulating cell growth, proliferation, and survival, and its deregulation is common in cancer. youtube.com In malignant T-cells, romidepsin treatment leads to a decrease in the phosphorylation of the p85 regulatory subunit of PI3K. nih.gov This, in turn, results in reduced phosphorylation and activation of AKT, a central node in this pathway. nih.gov Downstream targets of AKT, such as mTOR, are also consequently inhibited, affecting protein synthesis machinery. nih.gov

The inhibitory effect of romidepsin on the PI3K/AKT pathway is a key mechanism of its anti-tumor activity. nih.gov In combination with other agents like lenalidomide in T-cell lymphoma cell lines, romidepsin leads to the dephosphorylation of proteins in the PI3K/AKT pathway, contributing to cell death. ashpublications.org The disruption of PI3K/AKT signaling by romidepsin is considered a rationale for its combination with other therapies that also target this pathway. nih.gov

Table 1: Effect of Romidepsin on PI3K/AKT Signaling Pathway Components in Malignant T-cells

| Cell Line | Treatment | Effect on PI3K p85 Phosphorylation | Effect on AKT Phosphorylation | Effect on mTOR Level |

| PEER | Romidepsin (≥ 5 nM) | Decreased | Decreased | Decreased |

| SUPT1 | Romidepsin (≥ 5 nM) | Decreased | Decreased | Decreased |

Data synthesized from preclinical studies on malignant T-cell lines. nih.gov

Effects on MAPK/ERK and STAT Pathways

Romidepsin treatment perturbs the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways in cancer cells. In T-cell lymphoma, the combination of romidepsin and lenalidomide has been shown to downregulate the MAPK/ERK pathway. nih.gov Interestingly, in some contexts, activation of the MAPK pathway has been associated with resistance to romidepsin, suggesting that combining romidepsin with an MEK inhibitor could be a rational therapeutic strategy. researchgate.net In hepatocellular carcinoma cells, romidepsin induces G2/M phase arrest via the Erk/cdc25C/cdc2/cyclinB pathway. selleckchem.com

Regarding the STAT pathway, romidepsin has been found to suppress STAT3 phosphorylation. nih.gov This leads to a decrease in the activity of STAT3 and the downregulation of its target genes, such as c-myc. nih.gov In cutaneous T-cell lymphoma (CTCL) models, the combination of romidepsin and afatinib (B358) leads to a marked downregulation of phospho-STAT1, phospho-STAT3, and phospho-STAT5. nih.gov Inhibition of class I HDACs by romidepsin can suppress STAT3 phosphorylation and promote its acetylation, leading to decreased activity. nih.gov The synergistic effect of romidepsin with other agents in CTCL has been linked to the downregulation of JAK/STAT signaling. nih.gov

Table 2: Impact of Romidepsin on MAPK/ERK and STAT Signaling

| Pathway | Cell Type | Romidepsin Treatment Context | Observed Effect |

| MAPK/ERK | T-cell Lymphoma | Combination with Lenalidomide | Downregulation of the pathway. nih.gov |

| MAPK/ERK | Hepatocellular Carcinoma | Monotherapy | Activation of Erk, leading to G2/M arrest. selleckchem.com |

| STAT | T-cell Lymphoma | Combination with Lenalidomide | Decreased STAT3 phosphorylation and c-myc expression. nih.gov |

| STAT | Cutaneous T-cell Lymphoma | Combination with Afatinib | Marked downregulation of p-STAT1, p-STAT3, and p-STAT5. nih.gov |

Influence on Wnt/β-catenin and NF-kB Signaling

Romidepsin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often constitutively active in hematological malignancies. nih.gov In malignant T-cells, romidepsin treatment results in a dose-dependent decrease in the levels of β-catenin. nih.govnih.gov This effect is correlated with the upregulation of SFRP1, an inhibitor of the Wnt pathway. nih.govnih.gov Romidepsin appears to increase SFRP1 expression by causing hypomethylation of its gene promoter. nih.govnih.gov The downregulation of β-catenin leads to the inhibition of its downstream pro-survival target genes. nih.gov

The effect of romidepsin on Nuclear Factor-kappa B (NF-kB) signaling is more complex. In some cellular contexts, romidepsin can induce the activation of NF-kB. researchgate.net For example, in A549 lung cancer cells, romidepsin treatment increases the transcriptional activity of NF-kB in a time-dependent manner. researchgate.net However, in other models, such as in chronic lymphocytic leukemia (CLL) cells, the proteasome inhibitor bortezomib can block romidepsin-induced activation of NF-kB, leading to synergistic cytotoxicity. nih.gov This suggests that the impact of romidepsin on NF-kB signaling can be cell-type and context-dependent.

Cellular Senescence Induction

Romidepsin can induce cellular senescence, a state of irreversible growth arrest, in cancer cells. This has been observed in pancreatic cancer cells, where a combination of romidepsin and tamoxifen cooperatively induces senescence. nih.gov The induction of senescence in this context is associated with the downregulation of FOXM1 expression and an increase in reactive oxygen species and lipid peroxidation. nih.gov Cellular senescence is recognized as a response to various anticancer therapies and is characterized by features such as the expression of Senescence-Associated β-galactosidase (SA-β-gal). mdpi.compreprints.org The induction of senescence by therapeutic agents can be a mechanism to halt the proliferation of cancer cells. mdpi.com

Preclinical Efficacy and Disease Model Applications

In Vitro Anti-Proliferative and Cytotoxic Effects

Romidepsin (B612169) has been extensively evaluated in laboratory settings using cancer cell lines, where it has consistently shown potent activity at nanomolar concentrations. nih.gov

Romidepsin exhibits robust cytotoxic and anti-proliferative effects across a diverse panel of hematological cancer cell lines.

In T-cell lymphoma cell lines, such as Hut-78 and Karpas-299, romidepsin potently inhibits cell viability in a time- and dose-dependent manner. researchgate.net The half-maximal inhibitory concentration (IC50) for Hut-78 cells ranges from 0.038 to 6.36 nM, and for Karpas-299 cells, it ranges from 0.44 to 3.87 nM. researchgate.net In the HUT78 human cutaneous T-cell lymphoma (CTCL) cell line, its activity is associated with histone acetylation, induction of p21 expression, and apoptosis without causing cell-cycle arrest. nih.gov Furthermore, in a primary cell sample from a patient with Sézary syndrome, a form of CTCL, romidepsin demonstrated an IC50 of 7 nM. researchgate.netnih.gov

Studies on myeloid leukemia cell lines have also shown significant sensitivity to romidepsin. In myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) cell lines (OCI-AML3, SKM-1, and MDS-L), romidepsin induced cell death with 72-hour IC50 values between 1 and 1.8 nM. mdpi.com This cytotoxic effect was linked to a decrease in HDAC activity and a corresponding increase in the acetylation of histone H3 lysine (B10760008) 9 (H3K9). mdpi.com Significant anti-leukemia effects have also been noted in cell lines harboring the t(8;21) chromosomal translocation, a feature of a subset of AML cases. nih.gov

For multiple myeloma , romidepsin has been shown to induce apoptosis in cell lines like U266 and 8226. researchgate.net The mechanism involves the downregulation of anti-apoptotic proteins from the BCL-2 family, including BCL-2, Bcl-xL, and MCL-1, and the induction of G1 cell cycle arrest through the enhanced expression of p21 and p53. researchgate.netresearchgate.net

In neuroblastoma , romidepsin effectively inhibits the growth of all tested human neuroblastoma cell lines, with IC50 values ranging from 1 to 6.5 ng/mL after 72 hours of treatment. researchgate.netnih.gov This effect is observed regardless of MYCN amplification status or p53 mutation status. cancer-research-network.comresearchgate.net The reduction in cell proliferation is accompanied by caspase-dependent apoptosis, evidenced by PARP cleavage and an accumulation of cells in the sub-G1 phase of the cell cycle. researchgate.netnih.gov

Finally, in models of Burkitt lymphoma and Epstein-Barr virus (EBV)-positive diffuse large B-cell lymphoma (DLBCL), romidepsin induced both apoptosis and cell cycle arrest. nih.govnih.gov In EBV-positive DLBCL cells, cytotoxicity was mediated by the reduction of LMP1 and c-myc expression. nih.gov

| Malignancy | Cell Line(s) | Reported IC50 Values | Key Findings |

|---|---|---|---|

| T-Cell Lymphoma | Hut-78, Karpas-299 | 0.038 - 6.36 nM | Time- and dose-dependent inhibition of viability. researchgate.net |

| Myeloid Leukemia (AML/MDS) | OCI-AML3, SKM-1, MDS-L | 1 - 1.8 nM (72h) | Induction of cell death, increased H3K9 acetylation. mdpi.com |

| Multiple Myeloma | U266, 8226 | Not specified | Induces apoptosis, downregulates BCL-2 family proteins. researchgate.netresearchgate.net |

| Neuroblastoma | Panel of 6 NB lines | 1 - 6.5 ng/mL (72h) | Induces caspase-dependent apoptosis, effective regardless of MYCN/p53 status. researchgate.netnih.gov |

Romidepsin has demonstrated potent anti-proliferative activity across a broad spectrum of solid tumor cell types in the NCI 60 cell line panel. nih.gov

In pancreatic ductal adenocarcinoma (PDAC) cell lines, romidepsin has shown preclinical efficacy, particularly in combination with other agents. researchgate.net Studies have demonstrated that combining romidepsin with the HDAC6 inhibitor ACY-1215 and the chemotherapeutic agent gemcitabine (B846) results in a potent synergistic effect, markedly enhancing apoptosis in pancreatic cancer cells. researchgate.net

For ovarian cancer , romidepsin effectively reduces cell proliferation at nanomolar concentrations. nih.gov Its efficacy is noted to be greater than that of pan-HDAC inhibitors. nih.gov

In endometrial cancer cell lines, romidepsin has been shown to inhibit cell proliferation. nih.gov Beyond its cytotoxic effects, it also restored functional progesterone (B1679170) receptor (PR) expression at both the mRNA and protein levels, suggesting a potential to reverse hormone therapy resistance. nih.gov

Investigations into biliary tract cancer (BTC) have identified romidepsin as a highly effective agent. mdpi.com In a screening of six different HDAC inhibitors across eight BTC cell lines, romidepsin was the most potent, demonstrating the highest reduction in cell viability with IC50 values in the low-nanomolar range. researchgate.netmdpi.com This effect was attributed to the induction of apoptosis and a reduction in HDAC activity. researchgate.netmdpi.com

In Vivo Animal Model Studies

The anti-tumor effects of romidepsin observed in vitro have been corroborated in numerous in vivo animal models of both hematological and solid tumors.

In severe combined immunodeficient (SCID) mice bearing human lymphoma U-937 tumors, romidepsin treatment significantly prolonged survival. researchgate.net The median survival for treated mice was 30.5 and 33 days in two groups, compared to just 20 days for the control group. researchgate.net Notably, two of the twelve treated mice survived beyond the 60-day observation period. researchgate.net

Romidepsin has also shown the ability to induce apoptosis in the Eμ-Myc lymphoma model both in vitro and in vivo. researchgate.net It uniquely overcame resistance mediated by the anti-apoptotic protein Bcl-2, improving the survival of mice with lymphomas that overexpressed both Eμ-Myc and Bcl-2. researchgate.netnih.gov

The efficacy of romidepsin has also been confirmed in various solid tumor animal models.

In pancreatic cancer xenografts , preclinical studies showed that the combination of romidepsin and gemcitabine resulted in significant antitumor activity compared to gemcitabine alone. researchgate.net A triple combination of romidepsin, ACY-1215, and gemcitabine markedly inhibited the growth of resistant tumors in a Capan-1 xenograft model. researchgate.net

For ovarian cancer , in a subcutaneous xenograft model using SKOV3 cells, romidepsin treatment significantly reduced tumor volume compared to vehicle-treated controls. plos.org

In a prostate cancer model using LNCaP cells, romidepsin modulated the expression of prostate-specific antigen (PSA) mRNA. researchgate.net At concentrations at or above 1.44 nM, it decreased the secretion of PSA in a concentration-dependent manner, with the lowest point reached near the IC50 for growth delay. researchgate.net

Romidepsin has shown significant activity in a murine xenograft model of dedifferentiated liposarcoma (DDLPS), a subtype of undifferentiated liposarcoma. mdpi.commdpi.com Treatment significantly delayed tumor growth; at day 22, the average tumor volume in treated mice was 233.8 mm³, compared to 357.7 mm³ in the control group. mdpi.complos.org This reduction in tumor growth was accompanied by a decrease in tumor weight and a significant lowering of MDM2 expression, a key driver of this cancer type. mdpi.complos.org

| Tumor Model | Animal Model | Key Findings |

|---|---|---|

| Lymphoma U-937 | SCID Mice | Prolonged median survival to 30.5-33 days vs. 20 days for control. researchgate.net |

| Eμ-Myc Lymphoma | Murine Model | Improved survival, even in Bcl-2-overexpressing tumors. researchgate.net |

| Pancreatic Cancer | Xenograft (Capan-1) | Combination with gemcitabine and ACY-1215 markedly inhibited tumor growth. researchgate.net |

| Ovarian Cancer | Xenograft (SKOV3) | Reduced tumor volume compared to vehicle-treated controls. plos.org |

| Dedifferentiated Liposarcoma | Murine Xenograft | Reduced tumor volume to 233.8 mm³ vs. 357.7 mm³ for control at day 22. mdpi.complos.org |

Mechanisms of Acquired and Intrinsic Resistance to Romidepsin

Efflux Pump Mediated Resistance

One of the primary mechanisms by which cancer cells develop resistance to romidepsin (B612169) is through the active removal of the drug from the intracellular environment, thereby preventing it from reaching its target, the histone deacetylases.

Role of P-glycoprotein (MDR1) Overexpression

A key player in this process is the P-glycoprotein (P-gp), encoded by the MDR1 (multidrug resistance 1) gene. P-gp is an ATP-dependent efflux pump that can expel a wide range of xenobiotics, including romidepsin, from the cell.

Studies have demonstrated a direct link between P-gp overexpression and romidepsin resistance. nih.gov In one study, cells selected for resistance to romidepsin were found to overexpress P-gp. nih.gov Crucially, this resistance could be reversed by the use of P-gp inhibitors, confirming the pump's role in the resistance mechanism. nih.gov This suggests that romidepsin may, in fact, induce its own mechanism of resistance. nih.gov

Clinical observations support these preclinical findings. Increased MDR1 expression and subsequent P-gp activity have been observed in both normal and malignant peripheral blood mononuclear cells from patients undergoing romidepsin treatment. nih.gov This indicates that efflux pump-mediated resistance is a clinically relevant phenomenon. However, it is not the sole mechanism, as cells selected for resistance in the presence of a P-gp inhibitor did not show increased P-gp expression, pointing to the existence of alternative resistance pathways. nih.govresearchgate.net

Table 1: P-glycoprotein (MDR1) Mediated Resistance to Romidepsin

| Finding | Cell Type/Context | Key Observation | Reference |

|---|---|---|---|

| P-gp Overexpression | HUT78 Cell Line (CTCL) | Cells selected for romidepsin resistance showed significant overexpression of P-glycoprotein. | nih.gov |

| Reversal of Resistance | Romidepsin-resistant cells | Resistance was reversed with the co-administration of a P-gp inhibitor. | nih.gov |

| Clinical Observation | Patients receiving romidepsin | Malignant peripheral blood mononuclear cells showed an eightfold increase in MDR1 expression. | nih.gov |

| Alternative Mechanisms | HuT78 CTCL cells | Resistance developed even in the presence of P-gp inhibitors, indicating other pathways are involved. | researchgate.net |

Apoptotic Evasion Mechanisms

Romidepsin exerts its anticancer effects primarily by inducing apoptosis (programmed cell death) in malignant cells. patsnap.com Consequently, cancer cells that can evade this apoptotic signaling can acquire resistance to the drug.

Resistance through Anti-Apoptotic Protein Overexpression (e.g., Bcl-2)

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic (mitochondrial) apoptotic pathway. Anti-apoptotic members, such as Bcl-2 and Bcl-xL, can prevent cell death and confer resistance to chemotherapy.

Interestingly, romidepsin has demonstrated a unique ability to overcome resistance mediated by the overexpression of Bcl-2, a feature not shared by all HDAC inhibitors like vorinostat. nih.gov However, the landscape of resistance is complex, as overexpression of a related anti-apoptotic protein, Bcl-xL, was found to block romidepsin's activity. nih.gov This suggests that different Bcl-2 family members may have distinct roles in mediating resistance. nih.gov The cytokine Interleukin-10 (IL-10) is a known promoter of Bcl-2 expression and may contribute to apoptosis-related resistance mechanisms in T-cell non-Hodgkin lymphomas. nih.gov

Table 2: Role of Anti-Apoptotic Proteins in Romidepsin Resistance

| Protein | Effect on Romidepsin Activity | Mechanism | Reference |

|---|---|---|---|

| Bcl-2 | Resistance can be overcome | Romidepsin is unique among some HDACis in its ability to kill lymphoma cells overexpressing Bcl-2. | nih.gov |

| Bcl-xL | Blocks romidepsin activity | Overexpression of Bcl-xL confers resistance, suggesting distinct roles of Bcl-2 family proteins. | nih.gov |

Influence of Nuclear NF-kB Expression

The nuclear factor-kappa B (NF-kB) pathway is a key signaling cascade involved in promoting cell survival and proliferation and is often dysregulated in cancer. Studies have implicated this pathway in romidepsin resistance.

It has been observed that romidepsin-resistant cells express higher levels of nuclear NF-kB compared to their romidepsin-sensitive counterparts. nih.gov In these resistant cells, apoptosis could be successfully induced through the inhibition of the NF-kB pathway. nih.gov This finding indicates that the activation of NF-kB serves as a pro-survival signal that counteracts the apoptotic pressure exerted by romidepsin, thereby contributing to a resistant phenotype. nih.gov

Genetic and Epigenetic Determinants of Resistance

Beyond drug efflux and apoptotic evasion, resistance to romidepsin can be driven by a variety of genetic and epigenetic alterations that change the cellular response to the drug.

Research into romidepsin-resistant CTCL cell lines (RHuT78) has identified specific epigenetic genes whose expression patterns are altered compared to sensitive parental cells (HuT78). Candidate genes implicated in this resistance include HDAC8 and KDM5A. The differential expression of these genes in response to romidepsin treatment in resistant versus sensitive cells suggests they may play a role in defining the resistant state.

In other models, resistance has been linked to the activation of alternative signaling pathways. For instance, romidepsin-resistant cells were found to have elevated expression of the insulin (B600854) receptor (INSR). researchgate.net This led to a subsequent increase in the phosphorylation of mitogen-activated protein kinase (MAPK) kinase (MEK), indicating activation of the MAPK pathway, which is a major driver of cell growth and survival. researchgate.net These resistant cells showed heightened sensitivity to MEK inhibitors, highlighting a dependency on this pathway for their survival. researchgate.net

Furthermore, studies in B-cell acute lymphoblastic leukemia (B-ALL) with TP53 aberrations have shown that romidepsin can induce an anti-leukemic effect that is independent of the TP53 pathway. haematologica.org In this context, resistance could be associated with the cell's ability to overcome the romidepsin-induced repression of genes involved in critical cellular processes like ribosome biogenesis and proteasome assembly. haematologica.org

Table 3: Genetic and Epigenetic Factors in Romidepsin Resistance

| Factor | Cell/Disease Model | Observed Alteration in Resistant Cells | Reference |

|---|---|---|---|

| HDAC8 | CTCL Cell Line (RHuT78) | Perturbed mRNA and protein expression patterns upon romidepsin treatment. | |

| KDM5A | CTCL Cell Line (RHuT78) | Altered mRNA and protein expression patterns upon romidepsin treatment. | |

| Insulin Receptor (INSR) | CTCL Cell Line (HuT78) | Elevated gene expression, leading to MAPK pathway activation. | researchgate.net |

| Ribosome Biogenesis Genes | TP53-mutated B-ALL | Resistance may involve overcoming romidepsin-induced gene repression in this pathway. | haematologica.org |

Preclinical Combination Therapy Strategies

Synergy with Other Epigenetic Modulators

The rationale for combining different epigenetic modifiers lies in their ability to target distinct but interconnected mechanisms of gene regulation. By simultaneously inhibiting both histone deacetylation and DNA methylation, it is possible to achieve a more comprehensive reactivation of tumor suppressor genes silenced in cancer.

Combination with DNA Methyltransferase Inhibitors (e.g., Azacitidine, Decitabine)

Preclinical studies have consistently demonstrated a synergistic anti-cancer effect when romidepsin (B612169) is combined with DNA methyltransferase (DNMT) inhibitors such as azacitidine and decitabine (B1684300). This synergy has been observed across a range of hematological malignancies and solid tumors, including T-cell lymphomas (TCL), acute myeloid leukemia (AML), and lung cancers. aacrjournals.org

In cutaneous T-cell lymphoma (CTCL) cell lines, the combination of romidepsin and azacitidine leads to a synergistic antiproliferative effect and induces apoptosis. nih.gov This is achieved through the activation of the caspase cascade. nih.gov Mechanistically, this combination results in a unique global CpG methylation profile, causing hypomethylation and leading to the re-expression of tumor suppressor genes like RhoB. nih.govnih.gov The re-expression of RhoB is linked to enhanced histone acetylation at its promoter region and a pronounced expression of p21. nih.gov

Preclinical models of peripheral T-cell lymphoma (PTCL) have also shown profound class synergy between HDAC inhibitors and DNMT inhibitors. nih.govnih.govnih.gov The combination induces a more extensive and distinct gene expression profile compared to single-agent treatment, notably upregulating cancer-testis antigens and genes involved in the immune response. nih.gov Specifically, the master regulators of TH1 differentiation, TBX21 and STAT4, were among the genes upregulated by the combination, suggesting the induction of a TH1-like phenotype. nih.gov The deepest synergy in preclinical TCL models was observed with the combination of romidepsin and decitabine. aacrjournals.org

The synergistic effects are not limited to lymphomas. In vitro studies have shown that romidepsin and azacitidine synergize in their epigenetic modulatory effects to induce apoptosis in various cancer cell lines. nih.gov Furthermore, preclinical synergy of romidepsin and decitabine has been demonstrated in models of AML and diffuse large B-cell lymphoma (DLBCL). aacrjournals.org

Table 1: Preclinical Findings for Romidepsin and DNA Methyltransferase Inhibitor Combinations

| Cancer Model | Combination Agent | Key Findings | Reference |

|---|---|---|---|

| Cutaneous T-cell Lymphoma (CTCL) | Azacitidine | Synergistic antiproliferative effects, induction of apoptosis, re-expression of tumor suppressor gene RhoB. | nih.govnih.gov |

| Peripheral T-cell Lymphoma (PTCL) | Azacitidine/Decitabine | Profound class synergy, induction of a unique and more extensive gene expression profile. | aacrjournals.orgnih.govnih.gov |

| Acute Myeloid Leukemia (AML) | Decitabine | Demonstrated preclinical synergy. | aacrjournals.org |

| Diffuse Large B-cell Lymphoma (DLBCL) | Decitabine | Demonstrated preclinical synergy. | aacrjournals.org |

Synergistic Effects with Conventional Chemotherapeutics

Combining romidepsin with traditional cytotoxic agents is another promising strategy. The ability of romidepsin to alter chromatin structure can potentially enhance the access of DNA-damaging agents to their targets, thereby increasing their cytotoxic efficacy.

Integration with Cytotoxic Agents (e.g., Cisplatin (B142131), Cytarabine)

Preclinical evidence supports the synergistic interaction between romidepsin and platinum-based agents like cisplatin. In ovarian cancer models, the combination of romidepsin and cisplatin stimulates DNA damage-induced cell death. nih.gov Romidepsin was shown to enhance the anti-tumor effects of cisplatin, and this was associated with the activation of the DNA damage marker pH2AX. nih.gov A triple combination of gemcitabine (B846), romidepsin, and cisplatin has also shown high efficacy in controlling triple-negative breast cancer tumor development, recurrence, and metastasis in animal models. nih.gov

Similarly, romidepsin has been found to enhance the efficacy of cytarabine (B982), a key component of therapy for acute lymphoblastic leukemia (ALL). nih.gov In preclinical models of KMT2A-rearranged infant ALL, the combination of romidepsin and cytarabine reduced leukemia burden and improved survival in mice without causing undue myelosuppression. nih.gov This suggests that histone deacetylase inhibition is a promising therapeutic strategy to augment the effects of conventional chemotherapy in this high-risk leukemia. nih.gov

Combination with Folate Antagonists (e.g., Pralatrexate)

The combination of romidepsin with the folate antagonist pralatrexate (B1268) has shown potent synergy in preclinical models of T-cell lymphoma. aacrjournals.orgnih.govaacrjournals.org In vitro studies demonstrated concentration-dependent synergism against a panel of TCL cell lines. aacrjournals.orgaacrjournals.org This enhanced efficacy was also confirmed in a murine xenograft model of human T-cell lymphoma, where the combination of pralatrexate and romidepsin was more effective than either drug alone. nih.govaacrjournals.org Pharmacokinetic analyses in these models revealed that the presence of both drugs did not negatively affect the plasma or intratumoral concentrations of each other. aacrjournals.org

Co-Administration with Targeted Agents

Targeted therapies offer the potential for more specific and less toxic cancer treatments. Combining romidepsin with agents that target specific molecular pathways has been explored to achieve synergistic antitumor activity.

Proteasome Inhibitors (e.g., Bortezomib)

A significant body of preclinical evidence supports the synergistic interaction between romidepsin and the proteasome inhibitor bortezomib (B1684674) in various hematological malignancies. researchgate.netnih.govnih.govashpublications.org In chronic lymphocytic leukemia (CLL) cells, the combination of low concentrations of romidepsin and bortezomib resulted in a striking increase in apoptosis. nih.govnih.gov This synergy is thought to be mediated through multiple mechanisms, including the prevention of HDACI-mediated NF-κB activation, downregulation of anti-apoptotic proteins (Bcl-xL, Mcl-1, and XIAP), and upregulation of the pro-apoptotic protein Bim. nih.govnih.gov

In gastric cancer cells, the combination of bortezomib and romidepsin was found to synergistically induce both apoptosis and autophagy. researchgate.net This effect was dependent on the generation of reactive oxygen species (ROS) and the activation of the ERK1/2 and JNK pathways. researchgate.net Similarly, in multiple myeloma, the dual blockade of the proteasome with bortezomib and the aggresome with HDAC inhibitors triggers synergistic cytotoxicity. ashpublications.org The mechanisms underlying this synergy are multifactorial and may involve the promotion of oxidative injury and disruption of aggresome function. nih.gov

Table 2: Preclinical Findings for Romidepsin Combinations with Conventional and Targeted Agents

| Cancer Model | Combination Agent | Key Findings | Reference |

|---|---|---|---|

| Ovarian Cancer | Cisplatin | Stimulates DNA damage-induced cell death, enhances anti-tumor effects. | nih.gov |

| KMT2A-rearranged Infant ALL | Cytarabine | Reduced leukemia burden and improved survival in vivo. | nih.gov |

| T-cell Lymphoma (TCL) | Pralatrexate | Potent synergy in vitro and in vivo. | aacrjournals.orgnih.govaacrjournals.org |

| Chronic Lymphocytic Leukemia (CLL) | Bortezomib | Synergistic induction of apoptosis, inhibition of NF-κB. | nih.govnih.gov |

| Gastric Cancer | Bortezomib | Synergistic induction of apoptosis and autophagy. | researchgate.net |

| Multiple Myeloma | Bortezomib | Synergistic cytotoxicity through dual blockade of proteasome and aggresome. | ashpublications.org |

Immunomodulatory Drugs (e.g., Lenalidomide)

The combination of Romidepsin with immunomodulatory drugs, particularly Lenalidomide (B1683929), has shown promise in preclinical models of T-cell lymphoma. nih.govashpublications.org Studies suggest a potential for synergy by targeting both the tumor cells and the tumor microenvironment. ashpublications.org

In vitro studies on T-cell lymphoma cell lines (Hut-78 and Karpas-299) demonstrated that the combination of Romidepsin and Lenalidomide had synergistic or additive cytotoxic effects. nih.gov This combination was found to induce apoptosis, increase the production of reactive oxygen species (ROS), and activate caspases-8, -9, -3, and PARP. nih.govresearchgate.net The observed apoptosis was associated with increased markers of endoplasmic reticulum (ER) stress and was mediated by the dephosphorylation of key survival pathways including AKT, MAPK/ERK, and STAT3. nih.govresearchgate.net Notably, this combination did not decrease the viability of normal peripheral blood mononuclear cells. nih.gov These preclinical findings suggest that combining Romidepsin with Lenalidomide could be a promising therapeutic strategy for T-cell lymphoma. nih.gov

| Cell Line | Drug Combination | Effect | Key Findings |

| Hut-78 | Romidepsin + Lenalidomide | Synergistic | Induced apoptosis, increased ROS, activated caspases, mediated by dephosphorylation of AKT, MAPK/ERK, and STAT3 pathways. nih.gov |

| Karpas-299 | Romidepsin + Lenalidomide | Additive | Induced apoptosis, increased ROS, activated caspases, mediated by dephosphorylation of AKT, MAPK/ERK, and STAT3 pathways. nih.gov |

Kinase Inhibitors (e.g., Aurora Kinase Inhibitors, PI3K Inhibitors)

Combining Romidepsin with various kinase inhibitors has been explored to target critical cell signaling pathways involved in cancer cell proliferation and survival.

Aurora Kinase Inhibitors : The combination of Romidepsin with the Aurora A kinase inhibitor alisertib (B1683940) has demonstrated highly synergistic activity in preclinical models of T-cell lymphoma, but not in B-cell lymphoma. mdedge.comnih.gov Aurora kinase inhibitors primarily act at the G2-M transition point of the cell cycle, while histone deacetylase (HDAC) inhibitors like Romidepsin can induce a G1-S transition. mdedge.com The combination treatment leads to a significant increase in the sub-G1 cell population, which indicates cell death, and an increase in cells arresting at the G2/M phase. mdedge.com Mechanistically, the combination results in a further increase in caspase-3 and PARP cleavage, as well as other pro-apoptotic proteins like PUMA, and a decrease in the anti-apoptotic protein Bcl-xL. mdedge.com In cutaneous T-cell lymphoma (CTCL) cell lines HH and H9, the combination showed synergy at alisertib concentrations of 100 nM or 1000 nM. mdedge.com

PI3K Inhibitors : The Phosphatidylinositol 3-kinase (PI3K) pathway is crucial for cancer pathophysiology, and its inhibitors have shown promise in treating T-cell lymphomas. In vitro studies in T-cell lymphoma cell lines suggest a synergistic anti-tumor potential when combining PI3K δ/γ inhibitors with HDAC inhibitors like Romidepsin. This synergy is attributed to their different mechanisms of action, with HDAC inhibitors modulating epigenetic regulation to induce cell death and apoptosis, while PI3K inhibitors target a key survival pathway. This preclinical rationale supported the investigation of combining the PI3K inhibitor tenalisib (B612265) with Romidepsin in clinical studies for relapsed/refractory T-cell lymphoma.

| Kinase Inhibitor Class | Example Agent | Cancer Model | Key Preclinical Findings |

| Aurora Kinase Inhibitor | Alisertib | T-cell Lymphoma | Synergistic activity, increased sub-G1 population (cell death), G2/M arrest, increased pro-apoptotic proteins (caspase-3, PARP, PUMA). mdedge.comnih.gov |

| PI3K δ/γ Inhibitor | Tenalisib, Duvelisib | T-cell Lymphoma | Synergistic anti-tumor potential, attributed to distinct mechanisms targeting epigenetic regulation and cell survival pathways. |

Combination with Apoptosis-Inducing Ligands and Agents

Romidepsin has been shown to sensitize cancer cells to apoptosis induced by other agents, particularly those that activate the extrinsic apoptosis pathway.

Co-treatment with CD95 or TRAIL Agonists

Preclinical studies have demonstrated that Romidepsin can synergistically enhance apoptosis when combined with agents that activate the CD95 (Fas) or TRAIL death receptor pathways. nih.gov In mantle cell lymphoma (MCL) and follicular lymphoma cells, treatment with Romidepsin alone resulted in minimal apoptosis. nih.gov However, when these cells were co-treated with an activating CD95 antibody or TRAIL, a marked synergistic induction of apoptosis was observed. nih.gov The mechanism involves Romidepsin facilitating the formation of an active death-inducing signaling complex (DISC), which leads to the rapid activation of caspase-8, a key initiator of the extrinsic apoptotic cascade. nih.gov

Retinoids (e.g., Fenretinide)

The combination of Romidepsin with the synthetic retinoid fenretinide (B1684555) has shown significant synergistic cytotoxicity in preclinical models of T-cell lymphoid malignancies (TCLM). aacrjournals.orgaacrjournals.org This synergy was observed across 15 TCLM cell lines at clinically achievable concentrations that were not cytotoxic to nonmalignant cells. aacrjournals.orgaacrjournals.org

The primary mechanism for this synergy is mediated by reactive oxygen species (ROS). aacrjournals.orgaacrjournals.org While Romidepsin alone does not induce ROS, the combination with fenretinide leads to a ROS-dependent increase in pro-apoptotic proteins such as Bim, tBid, Bax, and Bak, ultimately leading to apoptosis. aacrjournals.orgaacrjournals.org This synergistic effect was nullified by the addition of antioxidants. aacrjournals.orgaacrjournals.org Furthermore, the combination resulted in a significantly greater inhibition of HDAC enzymatic activity compared to either agent alone, leading to a synergistic increase in histone acetylation. aacrjournals.org In vivo, the triple combination of Romidepsin, fenretinide, and ketoconazole (B1673606) (to enhance fenretinide exposure) demonstrated greater anti-tumor activity in TCLM xenograft models than the single agents. aacrjournals.orgaacrjournals.org

| Combination Agent | Cancer Model | Mechanism of Synergy | Research Findings |

| Fenretinide | T-cell Lymphoid Malignancies | ROS-mediated apoptosis | Synergistic cytotoxicity in 15 cell lines; increased pro-apoptotic proteins (Bim, tBid, Bax, Bak); greater inhibition of HDAC activity; enhanced histone acetylation. aacrjournals.orgaacrjournals.org |

Immunotherapy Combinations

Emerging preclinical evidence suggests Romidepsin can potentiate the effects of cellular immunotherapies.

Combination with Anti-CD20 Chimeric Antigen Receptor Natural Killer Cells

The combination of Romidepsin with anti-CD20 chimeric antigen receptor (CAR) modified expanded peripheral blood natural killer (exPBNK) cells has been investigated as a therapeutic strategy for Burkitt lymphoma (BL), including rituximab-sensitive and -resistant models. nih.govnih.gov

Preclinical studies have shown that Romidepsin potentiates the activity of both expanded NK cells and anti-CD20 CAR exPBNK cells. nih.govnih.gov A key mechanism is the significant induction of Natural Killer Group 2, Member D (NKG2D) ligands, specifically MICA/B, on both rituximab-sensitive and -resistant BL cells by Romidepsin. nih.govnih.gov This upregulation enhances the in vitro cytotoxicity of exPBNK cells through the NKG2D receptor. nih.gov

In vivo, the combination of Romidepsin and anti-CD20 CAR exPBNK cells resulted in significantly induced cell death in BL cells, a reduction in tumor burden, and enhanced survival in humanized BL xenograft mouse models. nih.govnih.gov These findings provide a rationale for developing therapeutic strategies that combine Romidepsin with CAR-NK cells for CD20-positive mature B-cell lymphomas. nih.gov

Mechanistic Basis of Synergistic Interactions

The therapeutic efficacy of the histone deacetylase (HDAC) inhibitor, Romidepsin, can be significantly enhanced through combination with other anticancer agents. Preclinical studies have illuminated several key mechanisms that underpin the synergistic interactions observed, leading to improved anti-tumor activity. These mechanisms often involve the convergence of distinct cellular stresses and the disruption of multiple survival pathways.

A primary mechanism driving the synergy between Romidepsin and its combination partners is the augmented inhibition of HDACs and the resultant hyperacetylation of histone proteins. This epigenetic modulation leads to a more 'open' chromatin structure, facilitating the transcription of tumor suppressor genes. tandfonline.com

When combined with the immunomodulatory agent lenalidomide in T-cell lymphoma (TCL) cell lines, Romidepsin treatment led to a clear increase in the acetylation of histone H3 and α-tubulin. nih.gov Similarly, in cutaneous T-cell lymphoma (CTCL) models, combining Romidepsin with the demethylating agent azacitidine resulted in significantly enhanced histone H3 acetylation at the promoter region of the tumor suppressor gene RhoB, leading to its re-expression. aacrjournals.org

Studies combining Romidepsin with inhibitors of the histone methyltransferase EZH2, such as GSK126, in germinal center-derived lymphoma models, also demonstrated a marked increase in the acetylation of H3K27. researchgate.net Another synergistic interaction was observed with the synthetic retinoid fenretinide in T-cell lymphoid malignancy (TCLM) models. This combination led to a synergistic increase in histone acetylation through the inhibition of HDAC enzymatic activity. aacrjournals.orgnih.gov

Table 1: Enhanced Histone Acetylation in Romidepsin Combination Therapies

| Combination Agent | Cancer Model | Key Findings | Reference(s) |

|---|---|---|---|

| Lenalidomide | T-cell Lymphoma | Increased acetylation of histone H3 and α-tubulin. | nih.gov |

| Azacitidine | Cutaneous T-cell Lymphoma | Significant enhancement of histone H3 acetylation at the RhoB gene promoter. | aacrjournals.org |

| GSK126 | Germinal Center-derived Lymphoma | Increased acetylation of H3K27. | researchgate.net |

| Fenretinide | T-cell Lymphoid Malignancies | Synergistic increase in histone acetylation. | aacrjournals.orgnih.gov |

A frequent outcome of synergistic Romidepsin combinations is the heightened production of reactive oxygen species (ROS), leading to overwhelming oxidative stress and subsequent cell death. Malignant cells often operate with a higher basal level of ROS and are thus more vulnerable to further increases in oxidative stress. nih.gov

In preclinical TCL models, the combination of Romidepsin and lenalidomide induced a significant increase in ROS generation compared to either drug alone. nih.govresearchgate.net The role of oxidative stress in this synergy was confirmed by the observation that a ROS scavenger, N-acetylcysteine (NAC), could reduce the apoptosis induced by the drug combination. nih.gov This suggests that the accumulation of intracellular ROS surpasses the metabolic capacity of the cancer cells, triggering cell death. nih.gov

Similarly, the combination of Romidepsin with fenretinide in TCLM models demonstrated that the cytotoxic synergy is mediated by ROS. aacrjournals.orgnih.gov While Romidepsin alone did not substantially induce ROS in these models, the combination with fenretinide led to an ROS-dependent cascade of events, including increased histone acetylation and apoptosis. aacrjournals.orgnih.gov Research has also shown that Romidepsin as a single agent can increase ROS production in malignant T-cells, which contributes to DNA-damage response and apoptosis. nih.govelsevierpure.com

Table 2: Increased ROS Production in Romidepsin Combination Therapies

| Combination Agent | Cancer Model | Key Findings on ROS Production | Reference(s) |

|---|---|---|---|

| Lenalidomide | T-cell Lymphoma | Induced an additional increase in ROS generation compared to single agents. | nih.govresearchgate.net |

| Fenretinide | T-cell Lymphoid Malignancies | Combination caused a synergistic, ROS-dependent increase in proapoptotic proteins and apoptosis. | aacrjournals.orgnih.gov |

| None (Single Agent) | Malignant T-cells | Romidepsin alone increased ROS production, contributing to DNA damage and apoptosis. | nih.govelsevierpure.com |

Romidepsin combinations often achieve their synergistic effect by simultaneously targeting multiple, often interconnected, signaling pathways that are critical for cancer cell survival, proliferation, and apoptosis evasion.

The combination of Romidepsin and lenalidomide in TCL cells provides a clear example of this multi-pronged attack. This pairing induces apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic pathways, evidenced by the activation of caspases-8, -9, and -3, and the cleavage of PARP. nih.govresearchgate.netbrynmawr.edu Furthermore, this combination mediates its effects through the dephosphorylation and subsequent inactivation of key pro-survival signaling pathways, including AKT, MAPK/ERK, and STAT3. nih.govresearchgate.netbrynmawr.edu The treatment also triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), further contributing to cell death. nih.govresearchgate.net

Similarly, combining Romidepsin with azacitidine in CTCL cell lines results in a synergistic induction of apoptosis, which involves the activation of the caspase cascade. aacrjournals.org Even as a single agent, Romidepsin has been shown to target multiple survival pathways in malignant T-cells. elsevierpure.com It activates the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway and the UPR, while concurrently inhibiting the PI3K/AKT/mTOR and β-catenin pro-survival pathways. nih.govelsevierpure.com The synergy with pralatrexate in T-cell lymphoma models further underscores the principle of targeting complementary pathways to achieve enhanced anti-tumor activity. nih.govresearchgate.net

Table 3: Signaling Pathways Modulated by Romidepsin Combinations

| Combination Agent | Cancer Model | Modulated Pathways and Outcomes | Reference(s) |

|---|---|---|---|

| Lenalidomide | T-cell Lymphoma | Inactivation of AKT, MAPK/ERK, and STAT3 pathways; induction of ER stress and UPR; activation of intrinsic and extrinsic apoptosis pathways. | nih.govresearchgate.netbrynmawr.edu |

| Azacitidine | Cutaneous T-cell Lymphoma | Synergistic induction of apoptosis via activation of the caspase cascade. | aacrjournals.org |

| Pralatrexate | T-cell Lymphoma | Potent synergy demonstrated in preclinical models. | nih.govresearchgate.net |

| None (Single Agent) | Malignant T-cells | Activation of SAPK/JNK and UPR; inhibition of PI3K/AKT/mTOR and β-catenin pathways. | nih.govelsevierpure.com |

Advanced Preclinical Research Methodologies and Platforms

High-Throughput Screening for Romidepsin (B612169) Combinations

High-throughput screening (HTS) platforms are crucial for identifying synergistic drug combinations that can enhance the efficacy of Romidepsin. These screens systematically evaluate numerous compounds or drug combinations against cancer cell lines or in vivo models. For instance, HTS has been utilized to assess the combinatorial effects of Romidepsin with other agents, such as pralatrexate (B1268) in T-cell lymphomas, revealing concentration-dependent synergism in vitro aacrjournals.orgnih.govresearchgate.net. Similarly, Romidepsin's combination with cisplatin (B142131) was evaluated using HTS in ovarian cancer cell lines, demonstrating synergistic effects with a Combination Index (CI) below 1.0 nih.gov. These findings guide the selection of promising drug pairs for further preclinical and clinical development.

Advanced Imaging Modalities in Preclinical Models

Advanced imaging techniques provide non-invasive methods to monitor tumor progression, drug distribution, and therapeutic response in preclinical models. Bioluminescence Imaging (BLI) is frequently employed to quantify tumor burden in xenograft models by detecting light emitted from luciferase-expressing tumor cells aacrjournals.orgbiorxiv.orgnih.govnih.govbiorxiv.orgaacrjournals.org. Studies have used BLI to assess the in vivo efficacy of Romidepsin, both as a single agent and in combination therapies, by tracking changes in luminescence over time aacrjournals.orgnih.govaacrjournals.org. In parallel, three-dimensional ultrasound (3D-US) has been used in conjunction with BLI to provide complementary imaging data for evaluating the anti-tumor activity of Romidepsin-based combinations in murine models aacrjournals.orgnih.govresearchgate.net.

Omics-Based Approaches in Romidepsin Research

Omics technologies offer a comprehensive view of the molecular changes induced by Romidepsin, providing insights into its mechanisms of action and identifying potential biomarkers.

Gene Expression Microarray and RNA Sequencing Analysis

Gene expression profiling using microarrays and RNA sequencing (RNA-seq) has been instrumental in identifying genes and pathways modulated by Romidepsin. Microarray analyses of Romidepsin-treated cell lines have revealed a significant number of genes that are commonly induced or repressed, including those involved in cell cycle regulation, apoptosis, and signal transduction nih.govaetna.comharvard.eduaai.org. For example, studies in lymphoma, prostate, and renal cancer cell lines identified 105 induced and 100 repressed genes out of 7070 examined nih.gov. RNA-seq studies in metaplastic breast carcinoma models have highlighted alterations in genes related to epithelial-mesenchymal transition (EMT), cell cycle, and extracellular matrix pathways plos.orgresearchgate.netbiorxiv.org. In T-cell models, RNA microarray analysis has identified broad effects on gene expression, with hundreds of genes upregulated or downregulated in both CD4+ and CD8+ T cells aai.org.

| Gene Expression Change Type | Number of Genes | Examples of Affected Genes | Reference |

| Induced | 105 | p21WAF1/Cip1, IL-8, caspase 9 | nih.gov |

| Repressed | 100 | MAPK, cyclin A2 | nih.gov |

| Upregulated (CD8+ T cells) | 265 (common) | Not specified | aai.org |

| Downregulated (CD8+ T cells) | 36 (common) | Not specified | aai.org |

| Upregulated (CD4+ T cells) | 268 (common) | Not specified | aai.org |

| Downregulated (CD4+ T cells) | 254 (common) | Not specified | aai.org |

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) and Quantitative PCR (ChIP-qPCR)

ChIP-Seq and ChIP-qPCR are used to investigate Romidepsin's direct effects on chromatin structure and gene regulation. ChIP-Seq has been employed to profile histone modifications, such as H3K9 acetylation (H3K9ac), H3K9 monomethylation (H3K9me), and H3K9 trimethylation (H3K9me3), following Romidepsin treatment in myeloid leukemia cells, correlating these marks with gene expression changes nih.gov. ChIP-qPCR has further elucidated Romidepsin's impact by quantifying histone acetylation at specific gene promoter regions, such as the RhoB promoter, demonstrating increased acetylation and correlating it with enhanced cell death when combined with other agents aacrjournals.org. These techniques are vital for understanding how Romidepsin modulates gene transcription through epigenetic modifications researchgate.net.

Nanoparticle Delivery Systems for Romidepsin

The development of novel drug delivery systems, particularly nanoparticles, aims to improve Romidepsin's pharmacokinetic profile, enhance its tumor accumulation, and reduce systemic toxicity.

Development and Preclinical Evaluation of Nanoromidepsin Formulations

| Formulation | IC50 (nM) | Comparison to Free Romidepsin | Reference |

| Nanoromidepsin | 1.1–2.3 | Superior | researchgate.net |

| Free Romidepsin | 4.8–10.6 | Baseline | researchgate.net |

| Nanoromidepsin | 1.5–5 | Superior | biorxiv.org |

| Free Romidepsin | 4–10 | Baseline | biorxiv.org |

| Nanoromidepsin (LGL) | 3.1 ± 1.7 | Superior (2-fold) | biorxiv.org |

| Free Romidepsin (LGL) | 9.06 ± 5.7 | Baseline | biorxiv.org |

| Treatment Group | Median Overall Survival (Days) | Comparison to Free Romidepsin | Reference |

| Control / Ghost PNP | 38 | Baseline | biorxiv.org |

| Romidepsin (3.5 mg/kg) | 38 | Baseline | biorxiv.org |

| Nanoromidepsin (3.5 mg/kg) | 53 | Statistically Significant | biorxiv.org |

Compound List:

Romidepsin

Pralatrexate

Cisplatin

Vorinostat

GSK126

Azacitidine

Talazoparib

Olaparib

Trans-2,3-Dimethoxycinnamoyl Azide (DMCA)

Enhanced Pharmacologic Disposition and Tumor Accumulation in Murine Models

Research into the pharmacologic disposition and tumor accumulation of Romidepsin in murine models provides critical insights into its behavior within biological systems, particularly concerning its ability to reach and persist in tumor sites. While specific studies focusing on a "Romidepsin reduced" form were not identified in the provided literature, extensive data exists for Romidepsin itself, including comparative studies highlighting enhanced disposition and accumulation with novel formulations.

Pharmacokinetic Profile and Tissue Distribution in Murine Models

Romidepsin exhibits rapid distribution into various tissues following administration in murine models. Studies indicate that peak concentrations are observed shortly after dosing, with the compound distributing widely. While distribution is broad, certain organs show higher concentrations than others. Specifically, the kidneys have been identified as accumulating the highest levels of Romidepsin. Other tissues with high concentrations include the urinary bladder, jejunum, liver, and adrenal gland. Conversely, distribution to white fat, the eyeball, and thigh bone is noted as low, with very limited penetration into brain and testes, suggesting restricted central nervous system exposure tga.gov.au.

The pharmacokinetic profile in rodent models suggests dose-proportional increases in exposure, as measured by Cmax (maximum concentration) and AUC (Area Under the Curve), across tested dose ranges tga.gov.au. Terminal half-life estimates vary depending on the species and administration route, with values reported as less than 2 hours in dogs following intravenous infusion and in rats following intravenous bolus administration tga.gov.auhres.ca. Exposure appears to be linear over the tested dose ranges, with no consistent gender differences observed in plasma kinetics hres.ca.

Table 1: Tissue Distribution of Romidepsin in Murine Models

| Tissue | Concentration Level | Source |

| Kidneys | Highest | tga.gov.au |

| Urinary bladder | High | tga.gov.au |

| Jejunum | High | tga.gov.au |

| Liver | High | tga.gov.au |

| Adrenal gland | High | tga.gov.au |

| White fat | Low | tga.gov.au |

| Eyeball | Low | tga.gov.au |

| Thigh bone | Low | tga.gov.au |

| Brain | Very low | tga.gov.au |

| Testes | Very low | tga.gov.au |

Tumor Penetration and Accumulation

Romidepsin has demonstrated significant antitumor activity in various murine xenograft models, inhibiting tumor growth in a dose-dependent manner nih.govportico.org. Notably, the compound has been observed to be retained within tumor tissue at elevated levels, even when plasma concentrations become undetectable aacrjournals.org. This characteristic suggests a favorable profile for sustained therapeutic action at the tumor site.